molecular formula C12H15BrN2O3 B2480225 [(butan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate CAS No. 1008216-84-9

[(butan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate

Cat. No.: B2480225
CAS No.: 1008216-84-9
M. Wt: 315.167
InChI Key: SNQMEQKTHMHUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Butan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a brominated pyridine derivative with a carbamate-ester functional architecture. Its structure comprises a 5-bromopyridine core esterified to a methyl group modified by a butan-2-yl carbamoyl moiety. The bromine atom at the 5-position enhances electrophilicity, facilitating nucleophilic substitution reactions, while the carbamate-ester linkage balances lipophilicity and hydrolytic stability compared to simpler esters.

Properties

IUPAC Name

[2-(butan-2-ylamino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrN2O3/c1-3-8(2)15-11(16)7-18-12(17)9-4-10(13)6-14-5-9/h4-6,8H,3,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQMEQKTHMHUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)COC(=O)C1=CC(=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(butan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

[(butan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [(butan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and the carbamoylmethyl group play crucial roles in binding to these targets, influencing various biological pathways . Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Methyl 5-bromopyridine-3-carboxylate

  • Structural Differences : Lacks the [(butan-2-yl)carbamoyl]methyl substituent.
  • Properties :
    • Lower molecular weight (228.06 g/mol vs. 329.19 g/mol in the target compound).
    • Reduced lipophilicity (logP ≈ 1.2 vs. ~2.8 for the target compound), impacting membrane permeability.
  • Reactivity : The absence of the carbamoyl group limits hydrogen-bonding interactions, reducing binding affinity in biological assays .

Ethyl 5-chloropyridine-3-carboxylate

  • Structural Differences : Chlorine replaces bromine; ethyl ester instead of carbamate-modified methyl.
  • Properties :
    • Lower halogen electronegativity (Cl vs. Br) reduces electrophilicity, slowing substitution kinetics.
    • Higher hydrolytic stability (ethyl esters are less prone to cleavage than carbamate-linked esters).
  • Applications : Less effective in bromine-dependent cross-coupling reactions but preferred in stable prodrug designs .

[(Isobutyl)carbamoyl]methyl 5-iodopyridine-3-carboxylate

  • Structural Differences : Iodine replaces bromine; isobutyl substituent instead of butan-2-yl.
  • Properties :
    • Increased steric bulk (iodine’s larger atomic radius) hinders aromatic interactions.
    • Higher molecular weight (376.08 g/mol) and logP (~3.5), enhancing CNS penetration but reducing solubility.
  • Reactivity : Iodine’s superior leaving-group ability improves cross-coupling efficiency in Suzuki-Miyaura reactions .

Comparative Data Table

Compound Molecular Weight (g/mol) logP Solubility (mg/mL) Key Functional Groups
Target Compound 329.19 ~2.8 <1 (aqueous) Bromopyridine, carbamate-ester
Methyl 5-bromopyridine-3-carboxylate 228.06 1.2 5.2 Bromopyridine, methyl ester
Ethyl 5-chloropyridine-3-carboxylate 215.64 1.5 3.8 Chloropyridine, ethyl ester
[(Isobutyl)carbamoyl]methyl 5-iodopyridine-3-carboxylate 376.08 3.5 0.3 Iodopyridine, carbamate-ester, isobutyl

Biological Activity

[(butan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate, identified by its CAS number 1008216-84-9, is a compound of interest due to its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies that highlight its efficacy in various applications, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom and a carboxylate group, which is known to influence its biological activity. The presence of the butan-2-yl carbamoyl moiety enhances solubility and may modulate interaction with biological targets.

Antiviral Activity

Recent studies have indicated that compounds similar to [(butan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate exhibit antiviral properties, particularly against respiratory syncytial virus (RSV). A patent document describes such compounds as having significant inhibitory effects on RSV replication, suggesting a mechanism that could be relevant for therapeutic development against viral infections .

Enzyme Inhibition

Research has shown that derivatives of bromopyridine compounds can act as inhibitors of specific enzymes. For instance, studies involving enzyme assays have demonstrated that certain bromopyridine derivatives can inhibit diacylglycerol acyltransferase (DGAT1), an enzyme implicated in lipid metabolism and obesity . This inhibition could potentially lead to applications in metabolic disease management.

Case Studies

  • Antiviral Efficacy : A study published in a patent highlighted the effectiveness of related compounds in inhibiting RSV. The compounds were tested in vitro, showing significant reduction in viral load compared to untreated controls. The structure-activity relationship (SAR) analysis indicated that modifications to the pyridine ring could enhance antiviral potency .
  • Enzyme Inhibition : In another investigation, researchers utilized high-throughput screening methods to evaluate the inhibitory effects of various bromopyridine derivatives on DGAT1. The results revealed that specific substitutions on the bromopyridine scaffold significantly increased inhibitory activity, suggesting potential for further optimization .

Data Tables

PropertyValue
Molecular Formula C11H14BrN2O2
Molecular Weight 288.14 g/mol
CAS Number 1008216-84-9
Solubility Soluble in DMSO and ethanol
Biological Targets RSV, DGAT1

Research Findings

The biological activity of [(butan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is being explored through various methodologies:

  • In Vitro Studies : These studies focus on assessing the compound's efficacy against viral replication and enzyme inhibition.
  • Structure-Activity Relationship (SAR) : Ongoing research aims to optimize the chemical structure for enhanced biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.